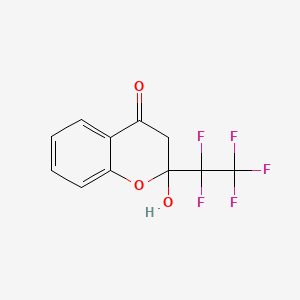![molecular formula C18H24ClNO B10796289 1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride](/img/structure/B10796289.png)
1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride is a chemical compound with a complex structure that includes both phenyl and amino groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride typically involves multiple steps. One common method includes the reaction of 1-Phenyl-2-aminoethanol with 4-isopropylbenzyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a secondary or tertiary amine.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated aromatic compounds.
科学研究应用
1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of 1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1-Phenyl-2-aminoethanol: A precursor in the synthesis of the target compound.
4-Isopropylbenzyl chloride: Another precursor used in the synthesis.
Phenylephrine: A structurally similar compound with known pharmacological effects.
Uniqueness
1-Phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
属性
IUPAC Name |
1-phenyl-2-[(4-propan-2-ylphenyl)methylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO.ClH/c1-14(2)16-10-8-15(9-11-16)12-19-13-18(20)17-6-4-3-5-7-17;/h3-11,14,18-20H,12-13H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVTVTGXNHVZLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNCC(C2=CC=CC=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![8-chloro-4-(4-methylpiperazin-1-yl)-5H-pyrimido[5,4-b]indole](/img/structure/B10796212.png)


![1-[4-(Dimethylamino)phenyl]-6,6-dimethyl-1,3,5-triazine-2,4-diamine](/img/structure/B10796220.png)

![5'-methoxy-5H-spiro[benzimidazo[1,2-c]quinazoline-6,3'-indol]-2'(1'H)-one](/img/structure/B10796228.png)
![ethyl 1-{[1-(1H-indol-3-yl)-3-oxo-1,3-dihydro-2H-isoindol-2-yl]acetyl}piperidine-4-carboxylate](/img/structure/B10796229.png)

![6-Methyl-6-phenyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B10796236.png)

![1-(4-Cyclopentylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B10796259.png)

![6-(3-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline](/img/structure/B10796283.png)

